molecular formula C13H9F2NO4S B5707649 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid

4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid

Cat. No. B5707649
M. Wt: 313.28 g/mol
InChI Key: VOLPBMQRUWUEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid, also known as FSBA, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been used in various biochemical and physiological studies due to its ability to modify proteins.

Mechanism of Action

4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid modifies proteins by covalently binding to their amino acid residues, particularly cysteine and lysine. This modification can alter the protein's activity, stability, and localization. The covalent binding of 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid to proteins is irreversible, which makes it a useful tool for studying protein function.
Biochemical and Physiological Effects
4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid has been shown to have various biochemical and physiological effects on proteins. For example, it has been shown to inhibit the activity of the potassium channel, which can lead to changes in the membrane potential of cells. 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid has also been shown to modify the activity of enzymes, such as the proteasome, which plays a crucial role in protein degradation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid in lab experiments is its ability to irreversibly modify proteins. This allows for the long-term study of protein function. Additionally, 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid can be used to selectively modify specific proteins in complex mixtures, which makes it a useful tool for studying protein interactions. However, one of the limitations of using 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid is its potential toxicity to cells. Careful consideration must be taken when using 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid to ensure that the concentrations used do not cause adverse effects.

Future Directions

There are several future directions for the use of 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid in scientific research. One area of research is the development of new labeling strategies that can be used to visualize and track proteins in living cells. Additionally, 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid could be used to study the effects of protein modifications on disease states, such as cancer. Finally, the development of new synthetic methods for 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid could lead to the creation of new derivatives with unique properties for studying protein function.
Conclusion
In conclusion, 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid is a useful tool for studying protein function in scientific research. Its ability to modify proteins irreversibly makes it a valuable reagent for long-term studies. However, careful consideration must be taken when using 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid to ensure that it does not cause adverse effects. There are several future directions for the use of 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid in scientific research, including the development of new labeling strategies, studying the effects of protein modifications on disease states, and the creation of new derivatives with unique properties.

Synthesis Methods

4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-fluoroaniline. The final step involves the reaction of the resulting 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid with sodium hydroxide to obtain the desired product.

Scientific Research Applications

4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid has been used in various scientific research studies due to its ability to modify proteins. It has been used to label proteins with fluorophores, which allows for their visualization and tracking in living cells. Additionally, 4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid has been used to modify the activity of enzymes and ion channels, which has provided insights into their mechanisms of action.

properties

IUPAC Name

4-fluoro-3-[(3-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4S/c14-9-2-1-3-10(7-9)16-21(19,20)12-6-8(13(17)18)4-5-11(12)15/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLPBMQRUWUEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-[(3-fluorophenyl)sulfamoyl]benzoic acid

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